

Application Note: Optimized Amide Bond Formation with Boc-4-Aminooxanilic Acid

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Compound of Interest

Compound Name: *Boc-4-aminooxanilic acid*

CAS No.: *1185303-18-7*

Cat. No.: *B1521794*

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Executive Summary

Boc-4-aminooxanilic acid (also known as 2-((4-((tert-butoxycarbonyl)amino)phenyl)amino)-2-oxoacetic acid) represents a unique class of

-keto acid derivatives used frequently in the synthesis of kinase inhibitors and transcription factor modulators. Unlike standard aliphatic or aromatic carboxylic acids, the oxanilic acid moiety possesses distinct electronic properties—specifically high acidity (

) and an electron-deficient carbonyl—that necessitate tailored coupling protocols.

This guide provides validated protocols for converting **Boc-4-aminooxanilic acid** to its corresponding amides, prioritizing yield, purity, and scalability. We focus on mitigating common failure modes: poor solubility in non-polar solvents and hydrolysis of the activated ester.

Chemical Profile & Reactivity Analysis

Structural Considerations

The molecule consists of a phenyl ring substituted with a Boc-protected amine at the para position and an oxamic acid group (

) at the ipso position.

- **Acidity:** The adjacent amide carbonyl exerts a strong electron-withdrawing effect, making the terminal carboxylic acid significantly more acidic than acetic or benzoic acid. This requires careful stoichiometric control of the base (e.g., DIEA or NMM) to ensure complete deprotonation without triggering side reactions.
- **Solubility:** The combination of the rigid amide backbone and the Boc-carbamate creates strong intermolecular hydrogen bonding. Consequently, this substrate often displays poor solubility in Dichloromethane (DCM) or Diethyl Ether (). Polar aprotic solvents (DMF, DMSO, NMP) are strictly recommended.

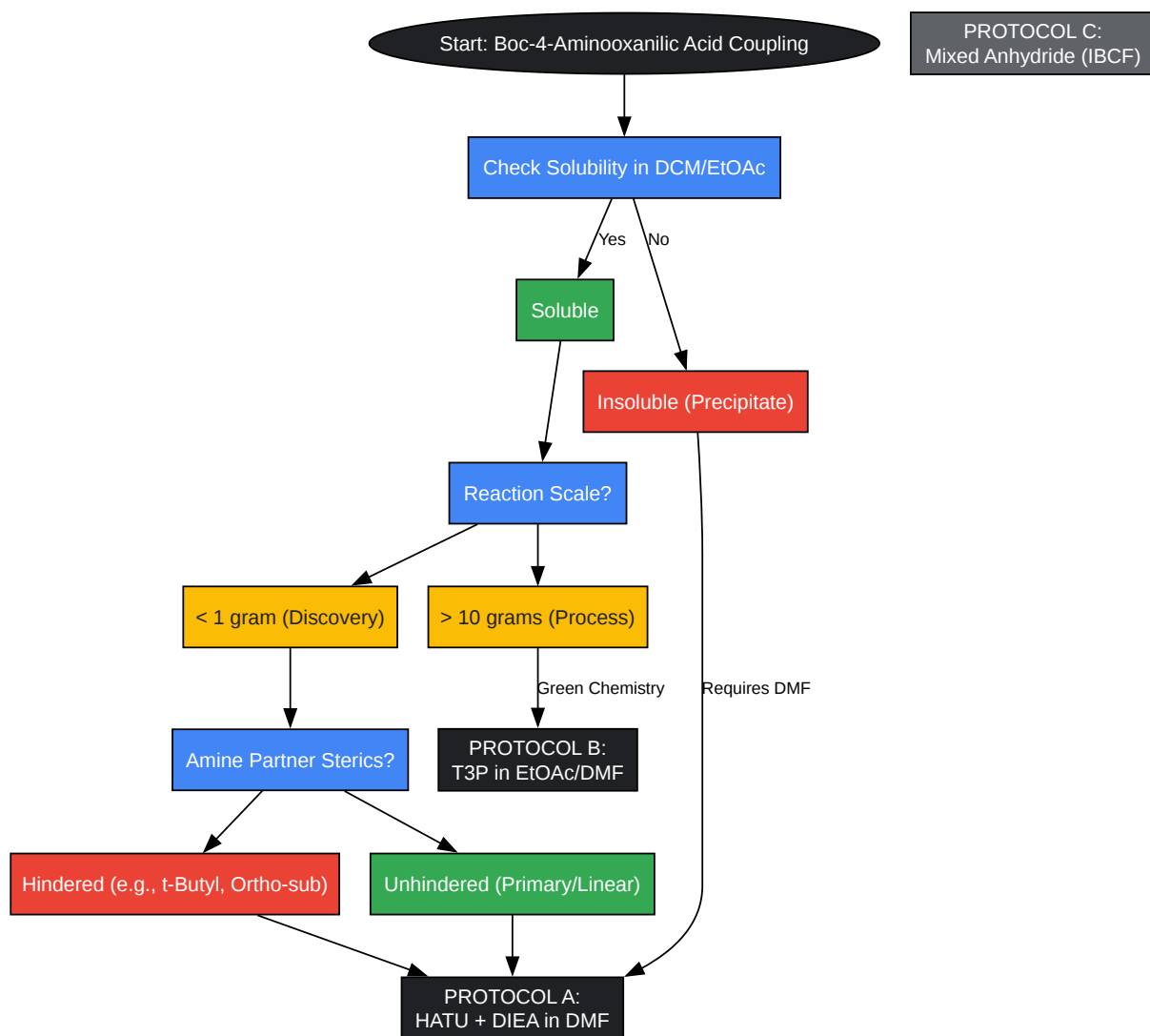
Reagent Selection Matrix

The choice of coupling reagent is dictated by the steric hindrance of the amine partner and the scale of the reaction.

Reagent	Mechanism	Rec. Solvent	Pros	Cons	Best For
HATU	Uronium/Guanidinium	DMF / DMAc	Highest reactivity; excellent for sterically hindered amines.	Expensive; generates byproduct (tetramethylurea) difficult to remove without aqueous wash.	Discovery / Screening
T3P (Propylphosphonic anhydride)	Anhydride	EtOAc / DMF	Low epimerization; easy workup (water-soluble byproducts); safer.	Requires slightly longer reaction times; sensitive to steric bulk.	Scale-up (>10g)
EDC / HOBt	Carbodiimide	DMF / DCM	Cost-effective; standard workup.	Urea byproduct removal can be tedious; lower reactivity than HATU.	Routine Synthesis

Visualizing the Workflow

The following decision tree outlines the logical flow for selecting the optimal protocol based on your specific constraints.



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Figure 1: Decision matrix for selecting coupling conditions based on solubility, scale, and steric hindrance.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Recommended for: Medicinal chemistry library generation, hindered amines, and substrates with poor solubility.

Materials:

- **Boc-4-aminooxanilic acid** (1.0 equiv)
- Amine partner (1.1 equiv)
- HATU (1.2 equiv) [CAS: 148893-10-1]
- DIEA (
-Diisopropylethylamine) (3.0 equiv)
- Anhydrous DMF (Dimethylformamide) (
concentration)

Procedure:

- Preparation: In a dried round-bottom flask or vial equipped with a magnetic stir bar, dissolve **Boc-4-aminooxanilic acid** (1.0 equiv) in anhydrous DMF.
 - Note: If the solution is cloudy, sonicate for 2 minutes. The solution must be clear before proceeding to ensure accurate stoichiometry.
- Activation: Add DIEA (3.0 equiv) to the mixture. Stir for 5 minutes at Room Temperature (RT). The solution may darken slightly; this is normal.
- Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir for 15–30 minutes at RT to form the O-At activated ester.

- Checkpoint: LCMS analysis of an aliquot (quenched in MeOH) should show the mass of the activated ester or the methyl ester artifact.
- Coupling: Add the Amine partner (1.1 equiv).
- Reaction: Stir at RT for 2–16 hours. Monitor by TLC (usually 5% MeOH in DCM) or LCMS.
- Workup:
 - Dilute the reaction mixture with EtOAc (10x reaction volume).
 - Wash sequentially with:
 - 10% Citric Acid or 1M HCl (2x) – Critical to remove unreacted amine and DIEA.
 - Saturated
(2x) – Removes unreacted acid and HATU byproducts.
 - Brine (1x).
 - Dry over

, filter, and concentrate in vacuo.
- Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Scalable Coupling (T3P Method)

Recommended for: Gram-scale synthesis, cleaner impurity profiles, and avoiding uronium byproducts.

Materials:

- **Boc-4-aminooxanilic acid** (1.0 equiv)
- Amine partner (1.1 equiv)
- T3P (Propylphosphonic anhydride) (50% wt in EtOAc/DMF) (1.5 equiv)

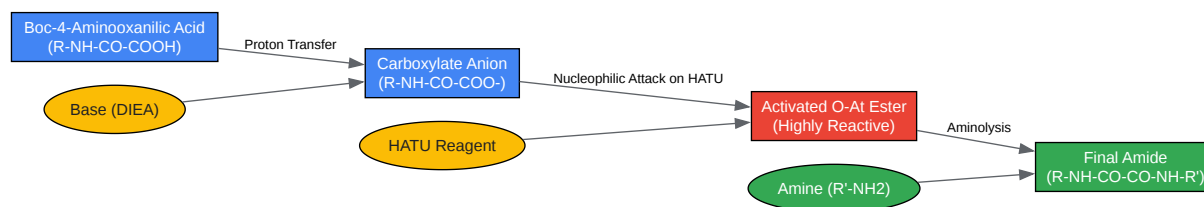
- Pyridine or NMM (
-Methylmorpholine) (4.0 equiv)
- Solvent: EtOAc or DMF (if solubility is an issue)

Procedure:

- Charge: Combine **Boc-4-aminooxanilic acid** (1.0 equiv) and the Amine partner (1.1 equiv) in the solvent (EtOAc preferred for easy workup; use DMF if insoluble).
- Base: Add Pyridine or NMM (4.0 equiv). Cool to
in an ice bath.
- Activation & Coupling: Dropwise add T3P solution (1.5 equiv) over 10 minutes.
- Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.
- Workup:
 - If DMF was used, dilute with water and extract into EtOAc.
 - Wash the organic layer with water (3x), 0.5M HCl (2x), Sat.
(2x), and Brine.
 - Note: T3P byproducts are water-soluble, often rendering chromatography unnecessary if the starting amine was fully consumed.

Mechanistic Insight

Understanding the activation pathway helps in troubleshooting. The oxanilic acid carbonyl is highly electrophilic.



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Figure 2: Mechanistic pathway of HATU-mediated activation. The 'Active Ester' of oxamic acid is prone to hydrolysis, necessitating anhydrous conditions.

Troubleshooting & Quality Control

Observation	Probable Cause	Corrective Action
Low Yield	Hydrolysis of Active Ester	Ensure DMF is anhydrous. Use a drying tube or inert atmosphere (/Ar).
Starting Material Remains	Incomplete Activation	Increase DIEA to 4.0 equiv. Oxanilic acids are acidic; insufficient base prevents carboxylate formation.
Precipitation during Reaction	Product Insolubility	This is common. If the reaction mixture turns into a slurry, add more DMF or DMSO. Do not filter; the solid is likely the product.
Extra Spots on TLC	Epimerization / Side Reaction	Unlikely for this achiral acid, but check for -acylation of the Boc-group (rare). Use T3P if side products are observed.

References

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